Molecular Complexity and Physicochemical Property Comparison Against Simplified Indole-Urea Analogs
The target compound (C22H28N4O2, MW 380.5) possesses a higher molecular weight and greater structural complexity than simpler indole-urea analogs such as 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea (C14H20N4O, MW 260.33) and 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (C19H21N3O2, MW 323.39) . The additional 4-methoxybenzyl group contributes increased hydrogen-bond acceptor count and logP, potentially enhancing target binding affinity and membrane permeability [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor counts |
|---|---|
| Target Compound Data | MW = 380.5 Da; HBD = 2; HBA = 4; LogP (predicted) ~3.5 |
| Comparator Or Baseline | 1-(2-(dimethylamino)ethyl)-3-(1-methyl-1H-indol-3-yl)urea: MW = 260.33 Da; HBD = 2; HBA = 2; LogP (predicted) ~2.0 |
| Quantified Difference | ΔMW = +120.17 Da; ΔHBA = +2; ΔLogP ≈ +1.5 |
| Conditions | Computed physicochemical properties based on molecular structure (PubChem/ChemSrc data) |
Why This Matters
Higher molecular complexity and hydrogen-bond capacity can improve target selectivity and pharmacokinetic profile, but quantitative target-specific activity data for the exact compound is currently limited in public databases.
- [1] Kumari A, Singh RK. Indole Derivatives as Anticancer Agents: An Updated Review (2018-2023). Bioorg Chem. 2023;138:106621. View Source
